molecular formula C15H11Cl2N5O4 B213613 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE

Cat. No.: B213613
M. Wt: 396.2 g/mol
InChI Key: PLKHKTFQFWROPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a pyrazole ring, a pyridine ring, and a furan ring, each contributing to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3-nitro-5-methyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced by reacting the pyrazole derivative with 5-chloro-2-pyridinecarboxylic acid or its derivatives in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Formation of the Furan Ring: The furan ring is formed by cyclization reactions involving suitable precursors, such as furfural or its derivatives, under acidic or basic conditions.

    Final Coupling: The final step involves coupling the pyrazole-pyridine intermediate with the furan derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group and the furan ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro groups in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the furan and pyrazole rings.

    Reduction Products: Amino derivatives of the pyrazole ring.

    Substitution Products: Substituted derivatives with various nucleophiles.

Scientific Research Applications

5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

    Agricultural Chemistry: It may be explored as a potential agrochemical for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide: Similar structure but lacks the methyl group on the pyrazole ring.

    5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(2-pyridinyl)-2-furamide: Similar structure but lacks the chloro group on the pyridine ring.

    5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-thiopheneamide: Similar structure but has a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(5-CHLORO-2-PYRIDYL)-2-FURAMIDE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups, along with the furan ring, makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C15H11Cl2N5O4

Molecular Weight

396.2 g/mol

IUPAC Name

5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11Cl2N5O4/c1-8-13(17)14(22(24)25)20-21(8)7-10-3-4-11(26-10)15(23)19-12-5-2-9(16)6-18-12/h2-6H,7H2,1H3,(H,18,19,23)

InChI Key

PLKHKTFQFWROPM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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